4-(N,N-dimethylsulfamoyl)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
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Overview
Description
4-(DIMETHYLSULFAMOYL)-N-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLSULFAMOYL)-N-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzamide Core: This can be achieved through the reaction of a suitable benzoyl chloride with an amine.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives in a coupling reaction.
Sulfonylation and Dimethylsulfamoylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(DIMETHYLSULFAMOYL)-N-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(DIMETHYLSULFAMOYL)-N-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique chemical structure and potential biological activity.
Biological Research: The compound can be used as a tool to study various biological processes and pathways.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(DIMETHYLSULFAMOYL)-N-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(DIMETHYLSULFAMOYL)-N-(2-{[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)BENZAMIDE
- 4-(DIMETHYLSULFAMOYL)-N-(2-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)BENZAMIDE
Uniqueness
4-(DIMETHYLSULFAMOYL)-N-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)BENZAMIDE is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This detailed article provides a comprehensive overview of 4-(DIMETHYLSULFAMOYL)-N-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)BENZAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H27FN4O5S2 |
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Molecular Weight |
498.6 g/mol |
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide |
InChI |
InChI=1S/C21H27FN4O5S2/c1-24(2)33(30,31)20-9-3-17(4-10-20)21(27)23-11-16-32(28,29)26-14-12-25(13-15-26)19-7-5-18(22)6-8-19/h3-10H,11-16H2,1-2H3,(H,23,27) |
InChI Key |
DUWFQCHCZKNXHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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